molecular formula C13H19N3O3 B10937419 2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B10937419
M. Wt: 265.31 g/mol
InChI Key: WXLZQDVUQUYSOZ-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring and a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with cyclohexanecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives or esterified products.

Scientific Research Applications

2-[(3,5-Dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its combination of a pyrazole ring and a cyclohexane carboxylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H19N3O3/c1-7-11(8(2)16-15-7)14-12(17)9-5-3-4-6-10(9)13(18)19/h9-10H,3-6H2,1-2H3,(H,14,17)(H,15,16)(H,18,19)

InChI Key

WXLZQDVUQUYSOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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